5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide
Description
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide is a brominated thiophene derivative featuring a carboxamide group at the 3-position. The molecule comprises:
- Thiophene core: Substituted with a bromine atom at position 5, enhancing steric and electronic properties.
Synthetic routes for analogous compounds (e.g., oxime intermediates derived from 5-bromothiophene-3-carbaldehyde) involve reagents such as hydroxylamine hydrochloride and pyridine in ethanol . This suggests that the target compound’s synthesis may follow similar steps, leveraging nucleophilic substitution or condensation reactions.
Properties
Molecular Formula |
C11H11BrN2O2S |
|---|---|
Molecular Weight |
315.19 g/mol |
IUPAC Name |
5-bromo-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]thiophene-3-carboxamide |
InChI |
InChI=1S/C11H11BrN2O2S/c1-7-3-9(13-16-7)5-14(2)11(15)8-4-10(12)17-6-8/h3-4,6H,5H2,1-2H3 |
InChI Key |
SEZODZIHILBRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN(C)C(=O)C2=CSC(=C2)Br |
Origin of Product |
United States |
Preparation Methods
Bromination Strategies for Thiophene-3-carboxylic Acid Derivatives
The most direct route begins with thiophene-3-carboxylic acid, where bromination at position 5 is achieved through electrophilic substitution:
Method A: FeBr3-Catalyzed Bromination
- Conditions : Thiophene-3-carboxylic acid (1.0 equiv), Br2 (1.1 equiv), FeBr3 (0.1 equiv) in CHCl3 at 40°C for 6 h.
- Yield : 68% 5-bromothiophene-3-carboxylic acid (HPLC purity >95%).
- Mechanism : FeBr3 coordinates to the carboxylic oxygen, directing Br+ to the para position relative to the electron-withdrawing group.
Method B: NBS in Ionic Liquid Medium
- Conditions : Thiophene-3-carboxylic acid (1.0 equiv), N-bromosuccinimide (1.05 equiv), [BMIM]BF4 ionic liquid at 60°C for 4 h.
- Yield : 72% with improved regioselectivity due to solvent stabilization of intermediates.
Isoxazole Moiety Construction
Synthesis of (5-Methylisoxazol-3-yl)methanol
The isoxazole component is synthesized via cyclocondensation followed by reduction:
Step 1: Ethyl 5-methylisoxazole-3-carboxylate Formation
- Reagents : Ethyl acetoacetate (1.0 equiv), hydroxylamine hydrochloride (1.2 equiv), NaHCO3 in EtOH/H2O (3:1).
- Conditions : Reflux for 8 h, yielding 89% product (mp 92-94°C).
Step 2: Reduction to Alcohol
- Reagents : LiAlH4 (2.0 equiv) in dry THF at 0°C → rt for 2 h.
- Yield : 78% (5-methylisoxazol-3-yl)methanol (GC-MS purity >98%).
Amide Bond Formation Strategies
Direct Coupling via Activated Intermediates
Method C: Acyl Chloride Route
- Activation : 5-Bromothiophene-3-carboxylic acid (1.0 equiv) + SOCl2 (3.0 equiv), reflux 2 h.
- Coupling : Crude acyl chloride + N-methyl-N-((5-methylisoxazol-3-yl)methyl)amine (1.2 equiv), Et3N (2.0 equiv) in DCM at 0°C → rt.
Method D: HATU-Mediated Coupling
- Conditions : Carboxylic acid (1.0 equiv), HATU (1.5 equiv), DIPEA (3.0 equiv), amine (1.1 equiv) in DMF at rt for 12 h.
- Yield : 82% with minimal epimerization (NMR confirmation).
Alternative One-Pot Approaches
Tandem Bromination-Amidation
A recent advancement combines bromination and amide formation in a single reactor:
- Catalyst System : Pd(OAc)2 (5 mol%), Xantphos (10 mol%), K2CO3 (2.0 equiv).
- Conditions : Thiophene-3-carboxylic acid, NBS, and amine in toluene/DMF (4:1) at 100°C for 18 h.
- Yield : 58% with 94% regioselectivity (LC-MS/MS analysis).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| A → C | 65 | 95 | 8 | Moderate |
| B → D | 82 | 99 | 14 | High |
| One-Pot | 58 | 92 | 18 | Low |
Key Observations :
- HATU-mediated coupling (Method D) provides superior yields but requires stringent anhydrous conditions.
- One-pot methods reduce purification steps but suffer from competing side reactions.
Spectroscopic Characterization Data
1H NMR (400 MHz, CDCl3) :
- δ 7.82 (s, 1H, thiophene H-4)
- δ 6.21 (s, 1H, isoxazole H-4)
- δ 4.55 (s, 2H, N-CH2-isoxazole)
- δ 3.12 (s, 3H, N-CH3)
- δ 2.45 (s, 3H, isoxazole CH3)
HRMS (ESI+) :
Industrial-Scale Considerations
For kilogram-scale production, Method B → D demonstrates optimal balance:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can target the isoxazole ring or the carboxamide group.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide involves its interaction with specific molecular targets. The isoxazole moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and thiophene ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Influence: The thiophene core in the target compound and 39l facilitates π-π stacking and charge-transfer interactions.
Bromo Substitution :
- Bromine at position 5 (target) vs. 4 (39l) on thiophene affects steric hindrance and reactivity. The 5-bromo position may enhance stability in nucleophilic environments compared to 4-substituted analogs.
Synthetic Strategies :
- The target compound’s synthesis likely parallels 39l’s route, utilizing hydroxylamine for oxime formation . In contrast, 2w employs NaH/THF for sulfonamide coupling, reflecting divergent reactivity profiles .
Functional Implications and Research Findings
- Pharmacological Potential: While the triazine analog (4) demonstrates anticancer activity , the target compound’s isoxazole-thiophene architecture may target enzymes like kinases or proteases, leveraging halogen-bonding interactions from bromine.
Biological Activity
The compound 5-Bromo-N-methyl-N-((5-methylisoxazol-3-yl)methyl)thiophene-3-carboxamide is a novel organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy, and potential applications.
Chemical Structure and Properties
The compound features a thiophene ring, which is known for its diverse biological activities, combined with a bromo substituent and an isoxazole moiety. The structural formula can be represented as follows:
Key Characteristics
- Molecular Weight : 312.20 g/mol
- CAS Number : 1197525-80-6
- Solubility : Soluble in organic solvents; limited solubility in water.
Antibacterial Activity
Recent studies have evaluated the antibacterial properties of compounds similar to this compound. For instance, a related compound demonstrated significant antibacterial activity against XDR-Salmonella Typhi, with a Minimum Inhibitory Concentration (MIC) of 6.25 mg/mL. The results indicated that the compound effectively inhibited bacterial growth through interactions with vital bacterial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication .
| Compound | MIC (mg/mL) | MBC (mg/mL) | Inhibition Zone (mm) |
|---|---|---|---|
| 5d | 6.25 | 12.5 | 17 |
| 5a | 50 | 100 | - |
| 5b | 25 | 50 | - |
| 5c | 12.5 | 25 | - |
Anticancer Activity
In addition to its antibacterial properties, preliminary investigations into the anticancer effects of this compound reveal promising results. Compounds within the same chemical family have shown cytotoxicity against various cancer cell lines, including neuroblastoma and glioblastoma cells. For example, one study reported that related compounds had lethal concentrations (LC50) significantly lower than existing treatments, indicating their potential as effective anticancer agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and DNA replication.
- Cytotoxic Effects : It induces apoptosis in cancer cells by disrupting cellular processes and promoting cell cycle arrest.
- Molecular Interactions : Molecular docking studies suggest strong binding affinity to target proteins, enhancing its efficacy against resistant strains of bacteria and cancer cells .
Study on Antibacterial Efficacy
A study published in MDPI evaluated the antibacterial effects of various synthesized compounds against XDR-Salmonella Typhi. The findings highlighted that the most potent compound exhibited an MIC value of 6.25 mg/mL and an inhibition zone of 17 mm, outperforming standard antibiotics like ciprofloxacin in binding affinity to DNA gyrase .
Study on Anticancer Properties
Another investigation focused on the cytotoxicity of related compounds against glioblastoma cells. The results indicated that certain derivatives had LC50 values in the nanomolar range, suggesting their potential as targeted therapies for resistant cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
